Acid-PEG9-t-butyl ester

Catalog No.
S12899414
CAS No.
M.F
C26H50O13
M. Wt
570.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid-PEG9-t-butyl ester

Product Name

Acid-PEG9-t-butyl ester

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C26H50O13

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C26H50O13/c1-26(2,3)39-25(29)5-7-31-9-11-33-13-15-35-17-19-37-21-23-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-24(27)28/h4-23H2,1-3H3,(H,27,28)

InChI Key

PFVZSRZLXIYZBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Acid-PEG9-t-butyl ester is a polyethylene glycol derivative that features a t-butyl ester group. This compound is characterized by its nine ethylene glycol units, which enhance its solubility in aqueous environments. The t-butyl ester serves as a protective group for the carboxylic acid functionality, allowing for selective reactions in synthetic applications. Upon deprotection, the free acid can participate in further chemical transformations, such as conjugation with amino groups through amide coupling reactions .

The deprotection of Acid-PEG9-t-butyl ester typically involves acidic conditions that remove the t-butyl group, yielding the corresponding free acid. This free acid can subsequently react with nucleophiles, such as amines, to form amides. Additionally, the tosyl group present in related compounds acts as an excellent leaving group in nucleophilic substitution reactions, facilitating various synthetic pathways .

Key reactions include:

  • Deprotection: Acidic hydrolysis of the t-butyl ester.
  • Amide Formation: Reaction with amines to form amides.
  • Nucleophilic Substitution: Replacement of tosyl groups with thiols or other nucleophiles.

Acid-PEG9-t-butyl ester is primarily utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The PEG moiety enhances solubility and bioavailability, making it suitable for biological applications. Studies have shown that compounds featuring PEG linkers can improve pharmacokinetic properties and reduce immunogenicity compared to their non-PEGylated counterparts .

The synthesis of Acid-PEG9-t-butyl ester can be achieved through several methodologies:

  • Esterification: Reacting a carboxylic acid with t-butyl alcohol in the presence of an acid catalyst.
  • Protection of Carboxylic Acid: Converting the free acid into its t-butyl ester using standard protective group chemistry.
  • Polymerization: Utilizing polymer chemistry techniques to create polyethylene glycol chains capped with t-butyl esters.

These methods allow for the efficient production of Acid-PEG9-t-butyl ester with high purity and yield .

Acid-PEG9-t-butyl ester finds applications in various fields:

  • Pharmaceuticals: As a linker in drug development, particularly in PROTAC technology for targeted protein degradation.
  • Biotechnology: Utilized in the synthesis of bioconjugates and drug delivery systems due to its favorable solubility and biocompatibility.
  • Industrial: Employed in personal care products and coatings where enhanced solubility is required.

Research on Acid-PEG9-t-butyl ester has focused on its interactions within biological systems, particularly regarding its role as a linker in PROTACs. These studies evaluate how effectively the compound can facilitate target protein degradation while minimizing off-target effects. The incorporation of PEG linkers has been shown to significantly enhance the pharmacological profiles of therapeutic agents by improving solubility and reducing toxicity .

Several compounds share structural similarities with Acid-PEG9-t-butyl ester, including:

Compound NameStructure TypeUnique Features
Tosyl-PEG9-t-butyl esterPEG derivativeExcellent leaving group for nucleophiles
Amino-PEG9-t-butyl esterPEG derivativeContains amino groups for conjugation
Hydroxy-PEG9-t-butyl esterPEG derivativeContains hydroxyl groups for further functionalization

Uniqueness: Acid-PEG9-t-butyl ester is distinct due to its specific use as a PROTAC linker, which is crucial for targeted protein degradation strategies. Its combination of solubility and reactivity makes it particularly valuable in pharmaceutical applications compared to other similar compounds .

XLogP3

-0.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

570.32514165 g/mol

Monoisotopic Mass

570.32514165 g/mol

Heavy Atom Count

39

Dates

Modify: 2024-08-10

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